molecular formula C12H15BrO3 B14071769 3-Bromo-2-ethoxy-5-isopropylbenzoic acid

3-Bromo-2-ethoxy-5-isopropylbenzoic acid

Cat. No.: B14071769
M. Wt: 287.15 g/mol
InChI Key: LAGWMZAVLCVHIZ-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-isopropylbenzoic acid is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and isopropyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid typically involves the bromination of 2-ethoxy-5-isopropylbenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product. The scalability of the process is enhanced by optimizing the reaction parameters and using cost-effective brominating agents .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-2-ethoxy-5-isopropylbenzoic acid, 3-thio-2-ethoxy-5-isopropylbenzoic acid, etc.

    Oxidation: Formation of 3-bromo-2-ethoxy-5-isopropylbenzaldehyde or this compound.

    Reduction: Formation of 2-ethoxy-5-isopropylbenzoic acid.

Scientific Research Applications

3-Bromo-2-ethoxy-5-isopropylbenzoic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to its analogs, 3-Bromo-2-ethoxy-5-isopropylbenzoic acid exhibits unique reactivity due to the presence of the ethoxy group, which influences its chemical behavior and biological activity. The isopropyl group also contributes to its steric properties, affecting its interaction with molecular targets. These structural differences make it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

LAGWMZAVLCVHIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(C)C)C(=O)O

Origin of Product

United States

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